4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
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Overview
Description
4,5-dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Quantum Chemical Studies
- Quantum chemical calculations have been performed on various derivatives of thieno[2,3-d]pyrimidines, including those similar to the specified compound. These studies focus on the energies, electronic structures, molecular geometries, and reaction routes with nitrating agents. This research provides insights into the probability and factors governing the reactions of these compounds (Mamarakhmonov et al., 2016).
Synthesis and Transformations
- Investigations into the synthesis and transformations of related thieno[2,3-d]pyrimidines have been conducted. These studies explore the preparation of various derivatives through reactions with different agents, providing a deeper understanding of the chemical properties and potential applications of these compounds (El-Ahl et al., 2003).
Structural Modifications and Supramolecular Aggregation
- Research on the structural modifications of thiazolopyrimidines, a class closely related to thieno[2,3-d]pyrimidines, reveals insights into their conformational features and supramolecular aggregation. These studies highlight the impact of varying substituents on the molecular scaffold, affecting intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
Novel Synthetic Methods
- New methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed. These methods expand the possibilities for synthesizing various substituted derivatives, potentially including the compound (Santilli et al., 1971).
HMPT-Induced Ring Closure Reactions
- Studies on the synthesis of bis(dimethylamino)thieno[2,3-b]pyridines through HMPT-induced ring closure reactions of related compounds provide valuable information on the chemical behavior and potential synthetic pathways for similar compounds (Pedersen & Carlsen, 1977).
properties
Product Name |
4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester |
---|---|
Molecular Formula |
C24H23N3O4S2 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23N3O4S2/c1-5-31-24(30)18-13(2)14(3)32-22(18)26-17(28)11-27-12-25-21-20(23(27)29)19(15(4)33-21)16-9-7-6-8-10-16/h6-10,12H,5,11H2,1-4H3,(H,26,28) |
InChI Key |
WOGKVVBQGSXPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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